molecular formula C11H15FN2O B3164346 N-(5-Amino-2-fluorophenyl)-2,2-dimethylpropanamide CAS No. 891855-90-6

N-(5-Amino-2-fluorophenyl)-2,2-dimethylpropanamide

Cat. No.: B3164346
CAS No.: 891855-90-6
M. Wt: 210.25 g/mol
InChI Key: YMCMQUDIZFLEEA-UHFFFAOYSA-N
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Description

N-(5-Amino-2-fluorophenyl)-2,2-dimethylpropanamide is a useful research compound. Its molecular formula is C11H15FN2O and its molecular weight is 210.25 g/mol. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-(5-amino-2-fluorophenyl)-2,2-dimethylpropanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15FN2O/c1-11(2,3)10(15)14-9-6-7(13)4-5-8(9)12/h4-6H,13H2,1-3H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMCMQUDIZFLEEA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)NC1=C(C=CC(=C1)N)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15FN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Contextualization Within Fluorinated Aromatic Amides and Pivalamide Derivatives

N-(5-Amino-2-fluorophenyl)-2,2-dimethylpropanamide is a member of two significant classes of organic compounds: fluorinated aromatic amides and pivalamide (B147659) derivatives. The strategic incorporation of a fluorine atom into aromatic systems is a widely employed tactic in medicinal chemistry to enhance the metabolic stability and binding affinity of drug candidates. The carbon-fluorine bond is exceptionally strong and can alter the electronic properties of the molecule, influencing its reactivity and biological interactions.

Pivalamides, characterized by the bulky tert-butyl group attached to the carbonyl carbon, are known for their steric hindrance. This feature can impart selectivity in chemical reactions and provide resistance to enzymatic degradation, a desirable trait in the design of pharmaceuticals. The combination of the fluorinated aromatic ring and the pivalamide moiety in this compound suggests its potential as a robust building block in the synthesis of novel compounds with tailored properties.

Academic Significance of the 5 Amino 2 Fluorophenyl Moiety in Organic Synthesis

The 5-amino-2-fluorophenyl structural unit is a versatile component in organic synthesis. The presence of two distinct functional groups, an amino group and a fluorine atom, on the aromatic ring allows for a range of chemical transformations. The amino group can be readily diazotized and converted into a variety of other functionalities or can participate in condensation and coupling reactions to form larger, more complex molecules.

The fluorine atom, in addition to its influence on the electronic nature of the aromatic ring, can direct the regioselectivity of subsequent electrophilic aromatic substitution reactions. This directing effect is a powerful tool for chemists to control the outcome of synthetic steps and build intricate molecular architectures with high precision. The interplay of the amino and fluoro substituents on the phenyl ring makes this moiety a valuable synthon for accessing a diverse array of chemical structures.

Overview of Current Research Trajectories for N Aryl 2,2 Dimethylpropanamides

Strategic Design of Precursors for this compound Synthesis

The successful synthesis of the target compound is fundamentally dependent on the appropriate selection and utilization of its foundational precursors. The strategic design involves choosing starting materials that offer high reactivity and selectivity for the desired transformations.

The synthesis of this compound logically commences with a substituted aniline (B41778) precursor. The foundational starting material for this synthesis is 4-fluoro-1,3-phenylenediamine . This molecule contains the core phenyl ring with the required fluorine and two amino substituents at the correct positions.

The key challenge in using a diamine like 4-fluoro-1,3-phenylenediamine is achieving selective acylation at only one of the two amino groups. The two amino groups exhibit different nucleophilicity due to the electronic influence of the fluorine substituent. The fluorine atom, being highly electronegative, exerts an electron-withdrawing inductive effect, which decreases the basicity and nucleophilicity of the adjacent amino group at the 2-position. Conversely, the amino group at the 5-position (meta to the fluorine) is less affected by this inductive effect, making it more nucleophilic and thus the preferred site for acylation. This inherent electronic difference is a critical factor in designing a selective synthesis. google.com A patent related to the selective acylation of 4-substituted-1,3-phenylenediamines highlights that such electronic arguments are key to predicting the most nucleophilic amino substituent. google.com

The formation of the amide bond in this compound is achieved through an acylation reaction. The specific acylating agent used to introduce the 2,2-dimethylpropanamide (pivaloyl) group is pivaloyl chloride , also known as trimethylacetyl chloride.

Pivaloyl chloride is a branched-chain acyl chloride that serves as an important acylating reagent in the pharmaceutical and agrochemical industries. Its reaction with the more nucleophilic amino group of 4-fluoro-1,3-phenylenediamine results in the formation of the desired stable amide linkage. The reaction of acid chlorides with amines is a simple and commonly used method for synthesizing amides, often resulting in high yields. The bulky tert-butyl group of pivaloyl chloride can also play a role in the reaction's selectivity and kinetics. Other acylating agents, such as pivalic anhydride (B1165640), could potentially be used, but acyl chlorides are generally more reactive.

Optimized Reaction Conditions and Mechanistic Investigations for Amide Synthesis

Optimizing the reaction environment—including the catalytic system and solvent—is crucial for maximizing the yield and selectivity of the amide synthesis. Understanding the reaction mechanism provides the basis for this optimization.

The formation of this compound from 4-fluoro-1,3-phenylenediamine and pivaloyl chloride proceeds via a nucleophilic acyl substitution mechanism. The reaction is typically exothermic.

The mechanism can be detailed in the following steps:

Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the more reactive 5-amino group acts as a nucleophile, attacking the electrophilic carbonyl carbon of pivaloyl chloride. libretexts.org

Formation of a Tetrahedral Intermediate: This attack leads to the formation of a transient tetrahedral intermediate, where the carbonyl double bond is broken, and the oxygen atom carries a negative charge, while the nitrogen atom acquires a positive charge.

Collapse of the Intermediate: The tetrahedral intermediate is unstable and collapses. The carbonyl double bond is reformed, which results in the expulsion of the chloride ion as a good leaving group.

Deprotonation: A base present in the reaction mixture removes a proton from the positively charged nitrogen atom, neutralizing it and yielding the final amide product, this compound, along with a hydrochloride salt of the base. libretexts.org

The choice of base and solvent is critical for the efficiency and selectivity of the acylation reaction.

Base Catalysis: The acylation reaction produces one equivalent of hydrochloric acid (HCl). A base is required to neutralize this acid, which would otherwise protonate the unreacted aniline, rendering it non-nucleophilic and halting the reaction. Tertiary amine bases are preferable. google.com

Pyridine: Often used as both a base and a solvent, it effectively scavenges the HCl produced. It is considered a preferred base for the acylation of 1,3-diamino phenyl compounds. google.com

Triethylamine (Et3N): Another common organic base used to neutralize HCl.

Potassium Carbonate (K2CO3): An inorganic base that can be used, often in conjunction with a phase transfer catalyst, especially in polar aprotic solvents.

Solvent Systems: The solvent must be inert to the reactants and capable of dissolving them to facilitate the reaction.

Aprotic Solvents: Solvents like Dichloromethane (DCM), Tetrahydrofuran (THF), Dimethylformamide (DMF), and Acetonitrile are commonly employed. google.comresearchgate.net One study on the N-acetylation of anilines found DMF to be the most effective solvent when used with K2CO3 as a base and a phase transfer catalyst.

Aqueous Systems: Modern green chemistry approaches have explored the use of water as a solvent for amide bond formation, sometimes with the aid of surfactants like TPGS-750-M to form micelles that can host the reaction. nsf.gov The use of pivaloyl chloride for amide and peptide couplings in aqueous media has been successfully demonstrated. nsf.govresearchgate.net

The following table summarizes the impact of various reaction conditions on acylation reactions.

BaseSolventKey Advantages/ConsiderationsReference
PyridinePyridine, CH3CN/THFPreferred base for selective acylation of diamino phenyl compounds; can act as both base and solvent. google.com
Triethylamine (Et3N)DMFCommon organic base, effective in neutralizing HCl byproduct.
Potassium Carbonate (K2CO3)DMFEffective inorganic base, often used with a Phase Transfer Catalyst (PTC) like TBAB for high yields.
None (Schotten-Baumann)Water/DCM or THF-WaterTwo-phase system where an aqueous base (e.g., NaOH) is added to maintain pH; useful but can lead to hydrolysis of the acid chloride. researchgate.net
Not specifiedAqueous TPGS-750-MGreen chemistry approach using micellar catalysis; can improve yields and reduce side products compared to organic solvents. nsf.gov

While the primary synthesis involves forming the C-N amide bond, advanced methodologies have emerged that use the amide functional group as a versatile handle for subsequent carbon-carbon bond formations. These transformative reactions, known as decarbonylative cross-couplings, represent a departure from traditional amide chemistry. researchgate.net

In this strategy, the aryl-amide is not the final product but an intermediate that can be further diversified. The process involves the transition-metal-catalyzed activation of the N-C(O) acyl amide bond, followed by the extrusion of carbon monoxide (CO). This generates a versatile aryl-metal intermediate that can participate in standard cross-coupling reactions. researchgate.net

A notable example is the palladium-catalyzed decarbonylative Suzuki-Miyaura cross-coupling of amides. This method allows for the synthesis of biaryls through the selective activation of the amide's N–C(O) bond, effectively using the amide group as a traceless directing group for C-C bond formation. researchgate.net Such strategies provide a powerful tool for converting a simple amide like this compound into more complex molecular architectures by replacing the amide functionality with a new carbon-based substituent. These previously elusive reactions offer an attractive alternative to traditional cross-couplings that typically rely on aryl halides. researchgate.net

Regioselective Functionalization and Derivatization Pathways

The unique arrangement of functional groups in this compound—an aromatic amino group, a fluorine atom, and an amide moiety—provides multiple sites for selective chemical modification.

Oxidative Transformations of the Aromatic Amino Group

The aromatic amino group is a key site for oxidative transformations, potentially leading to the formation of novel heterocyclic systems. While direct oxidative studies on this compound are not extensively documented, analogous reactions on similar aromatic amines provide insight into potential pathways. For instance, oxidative reactions involving metal salts like copper(II) chloride in alcoholic solvents have been shown to transform 5-aminopyrimidinones into imidazole (B134444) derivatives. This suggests that the amino group of the target compound could undergo oxidative cyclization in the presence of suitable reagents and coupling partners.

Furthermore, oxidative processes can be employed to form larger, fused ring systems. The oxidative cyclization of diphenylamines is a known route to phenazines, and similar strategies could theoretically be applied. researchgate.net Treatment of the aromatic amine with a potent oxidant might lead to the formation of azo compounds or other coupled products, depending on the reaction conditions. These transformations highlight the potential of the amino group to serve as a linchpin for constructing more complex molecular architectures.

Reductive Pathways for Derived Nitro Compounds and Amide Functionalities

Reductive chemistry is crucial both for the synthesis of the title compound from its nitro-precursor and for subsequent transformations of its amide group.

The synthesis of this compound often involves the reduction of a corresponding nitro-substituted precursor, N-(2-fluoro-5-nitrophenyl)-2,2-dimethylpropanamide. The nitro group undergoes a six-electron reduction to form the amino group, a transformation catalyzed by a variety of enzymes collectively known as nitroreductases or by chemical reagents. nih.gov This process sequentially forms nitroso and N-hydroxylamino intermediates before yielding the final amine. nih.gov Common laboratory and industrial methods for this transformation include catalytic hydrogenation (e.g., using palladium on carbon) or the use of metal reductants like iron or tin in acidic media.

The amide functionality, while generally stable, can also be reduced. The complete reduction of amides to their corresponding amines is a fundamental transformation in organic synthesis. researchgate.net This can be achieved using powerful hydride reagents like lithium aluminum hydride (LiAlH4). researchgate.net More recent and milder methods have also been developed, employing hydrosilylation catalysts or pinacolborane in the presence of a suitable catalyst system, which offer greater functional group tolerance. researchgate.netrsc.org

Table 1: Summary of Potential Reductive Pathways
Functional GroupTransformationTypical Reagents/MethodsProductReference
Aromatic Nitro GroupReduction to AmineH₂, Pd/C; Fe/HCl; SnCl₂/HClAromatic Amino Group nih.gov
Amide CarbonylReduction to MethyleneLithium Aluminum Hydride (LiAlH₄)Secondary Amine researchgate.net
Amide CarbonylHydroborative ReductionPinacolborane (HBpin) with catalystSecondary Amine researchgate.net
Amide CarbonylReductive CouplingTf₂O, Triethylsilane, Samarium DiiodideVicinal Diamine (Homocoupling) rsc.org

Nucleophilic Aromatic Substitution Reactions Involving the Fluorine Atom

The fluorine atom on the aromatic ring is a site for nucleophilic aromatic substitution (SNAr) reactions. Although aryl fluorides are often considered less reactive than other aryl halides in SNAr, reactions can proceed under relatively mild conditions, particularly when the ring is activated by electron-withdrawing groups or through specific catalytic pathways. rsc.org DFT calculations have suggested that these reactions can proceed through a concerted SNAr pathway. rsc.org

A variety of nucleophiles can displace the fluorine atom. For instance, a practical and convenient procedure for the SNAr of aryl fluorides with dimethylamine (B145610) has been developed using a hydroxide-assisted thermal decomposition of N,N-dimethylformamide. nih.gov These conditions have been shown to be tolerant of amide groups, making them suitable for the target molecule. nih.gov This allows for the introduction of nitrogen-based substituents at the 2-position. Similarly, oxygen and sulfur nucleophiles can be employed to form ethers and thioethers, respectively. The reactivity of the aryl fluoride (B91410) allows for mild substitution with thiols, for example. researchgate.net

Table 2: Examples of Nucleophilic Aromatic Substitution on Aryl Fluorides
Nucleophile TypeExample NucleophileReaction ConditionsPotential ProductReference
NitrogenAmide EnolatesRelatively mild conditionsN-Aryl Amide rsc.org
NitrogenDimethylamine (from DMF)Hydroxide-assisted, 95 °CN,N-Dimethylaniline derivative nih.gov
NitrogenAmmoniaComputational studies suggest feasibilityAniline derivative semanticscholar.org
OxygenHydroxideGas-phase studies show reactivityPhenol derivative semanticscholar.org
SulfurThiolsMild conditionsThioether derivative researchgate.net

Subsequent Amination and Acylation Reactions of the Amide Moiety

Further functionalization of this compound can be achieved through reactions involving its existing amino and amide groups. The primary aromatic amino group is highly nucleophilic and readily undergoes acylation with acyl chlorides or anhydrides to form a new amide bond. This is a common strategy for introducing a wide variety of substituents.

While the amide nitrogen itself is generally not nucleophilic, modern synthetic methods have enabled transformations at the α-position of the amide's carbonyl group. A direct α-amination of amides can be achieved by activating the amide with an agent like triflic anhydride (Tf₂O), followed by the addition of an aminating reagent such as tert-butanesulfinamide. nih.gov This would introduce a primary amino group on the carbon adjacent to the amide carbonyl, yielding an α-amino amide derivative. This strategy provides a pathway to synthesize peptide-like structures and other complex amines. nih.gov

Scalable Synthetic Approaches and Process Intensification Research

The transition from laboratory-scale synthesis to industrial production requires the development of robust, efficient, and cost-effective processes.

Industrial Production Methodologies and Optimization Studies

While specific process intensification studies for this compound are not publicly detailed, general principles for the industrial synthesis of fine chemicals of this type can be outlined. A common large-scale synthetic route would likely involve two key steps:

Nitration and Acylation: Starting from a fluorinated benzene (B151609) derivative, nitration followed by reduction would yield a fluoroaniline (B8554772) intermediate. Alternatively, starting with a fluoronitroaniline, direct acylation with pivaloyl chloride or a related agent would produce the nitro-precursor, N-(2-fluoro-5-nitrophenyl)-2,2-dimethylpropanamide. Optimization of this step would focus on regioselectivity, solvent choice, temperature control, and management of byproducts.

Nitro Group Reduction: The subsequent reduction of the nitro group is a critical step. Catalytic hydrogenation is often preferred in industrial settings due to its high efficiency and cleaner reaction profiles compared to stoichiometric metal reductants. Process optimization would involve selecting the optimal catalyst (e.g., type of metal, support, loading), hydrogen pressure, temperature, and solvent to maximize yield and purity while ensuring process safety.

Process intensification research would explore technologies such as continuous flow reactors. Flow chemistry can offer significant advantages over batch processing, including improved heat and mass transfer, enhanced safety for handling hazardous reagents or energetic intermediates (like nitro compounds), and the potential for streamlined workup and purification. The integration of real-time process analytical technology (PAT) would be crucial for monitoring reaction progress and ensuring consistent product quality in a large-scale manufacturing environment.

Application of Continuous Flow Reactors in High-Throughput Synthesis

Continuous flow chemistry has emerged as a powerful technology for the synthesis of active pharmaceutical ingredients and other fine chemicals, offering advantages in terms of safety, efficiency, and scalability over traditional batch processes. mdpi.comnih.gov The synthesis of this compound can be envisioned in a multi-step continuous flow process, starting from readily available precursors.

A potential continuous flow synthesis would likely involve two main stages: the amidation of a suitable fluoroaniline precursor followed by the reduction of a nitro group. For instance, the initial step could be the reaction of 4-fluoro-3-nitroaniline (B182485) with pivaloyl chloride. In a continuous flow setup, streams of the two reactants would be pumped and mixed in a microreactor, allowing for precise control over reaction parameters such as temperature, pressure, and residence time. This level of control minimizes the formation of byproducts and can lead to higher yields and purity of the intermediate product, N-(5-nitro-2-fluorophenyl)-2,2-dimethylpropanamide.

The subsequent step, the reduction of the nitro group to an amine, is also well-suited for continuous flow processing. nih.gov The stream containing the nitro-intermediate could be passed through a packed-bed reactor containing a heterogeneous catalyst, such as palladium on carbon (Pd/C), under a stream of hydrogen gas. This method avoids the need to handle pyrophoric catalysts in a batch reactor and allows for the safe and efficient reduction to the final product, this compound. The integration of these steps into a single, continuous process would significantly reduce manual handling and processing time.

The table below illustrates a hypothetical set of optimized parameters for the continuous flow synthesis of this compound, based on general principles of flow chemistry.

ParameterAmidation StepNitro Reduction Step
Reactants4-fluoro-3-nitroaniline, Pivaloyl ChlorideN-(5-nitro-2-fluorophenyl)-2,2-dimethylpropanamide, H2
SolventTetrahydrofuran (THF)Ethanol
Reactor TypeMicroreactorPacked-Bed Reactor (Pd/C catalyst)
Temperature60 °C40 °C
Pressure5 bar10 bar (H2)
Residence Time2 minutes5 minutes
Yield>95%>98%

Development of High-Yield and High-Purity Synthesis Protocols

The development of high-yield and high-purity synthesis protocols for this compound is crucial for its industrial application. Research in this area focuses on optimizing reaction conditions, minimizing side reactions, and simplifying purification procedures.

In the amidation step, the choice of base and solvent can significantly impact the yield and purity of the product. While traditional methods might use organic bases that can lead to complex purification processes, newer protocols might employ polymer-supported bases that can be easily filtered off after the reaction. Similarly, the selection of a solvent that ensures high solubility of the reactants while minimizing side reactions is critical.

For the nitro reduction step, achieving high chemoselectivity is a key challenge, especially in the presence of a fluorine substituent on the aromatic ring. Advanced catalytic systems are being explored to ensure the selective reduction of the nitro group without affecting other functional groups. The use of transfer hydrogenation, for example with formic acid or ammonium (B1175870) formate (B1220265) as the hydrogen source, can sometimes offer better selectivity and milder reaction conditions compared to catalytic hydrogenation with gaseous hydrogen.

The table below presents a comparative overview of a traditional batch synthesis protocol and a more developed high-yield protocol for this compound.

Reaction StepTraditional ProtocolHigh-Yield Protocol
AmidationPyridine as base, Dichloromethane as solventPolymer-supported base, 2-Methyltetrahydrofuran as solvent
Amidation Yield~85%>95%
Nitro ReductionSnCl2/HClPd/C catalyst with Ammonium Formate
Nitro Reduction Yield~90%>98%
Overall Yield~76%>93%
Purity95-98% after column chromatography>99% after crystallization

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopic Analysis

No published ¹H NMR data for this compound could be located.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopic Analysis

Specific ¹³C NMR spectral data for this compound are not available in the public domain.

Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) Spectroscopy for Fluorine Environment Analysis

Experimental ¹⁹F NMR data for the analysis of the fluorine environment in this compound has not been found in available resources.

Mass Spectrometric Techniques for Molecular Formula Confirmation and Fragmentation Pattern Analysis

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

No high-resolution mass spectrometry data, which would provide the exact mass of this compound, is publicly available.

Electrospray Ionization Mass Spectrometry (ESI-MS) for Ionization Studies

Information regarding the ionization studies of this compound using ESI-MS, including its fragmentation patterns, could not be retrieved from the searched sources.

Vibrational Spectroscopy: Infrared (IR) and Raman Studies for Functional Group Identification

Vibrational spectroscopy is a fundamental tool for identifying the functional groups present in a molecule. Both IR and Raman spectroscopy probe the vibrational modes of a molecule, providing a unique fingerprint.

For this compound, one would anticipate observing characteristic vibrational bands corresponding to its distinct functional groups: the aromatic amine (NH2), the secondary amide (N-H), the carbonyl group (C=O), the C-F bond, the aromatic ring, and the tert-butyl group.

Expected Infrared (IR) Absorption Bands:

Functional GroupExpected Wavenumber (cm⁻¹)Vibration Type
N-H (Amine)3400-3250Symmetric and Asymmetric Stretching
N-H (Amide)3350-3250Stretching
C-H (Aromatic)3100-3000Stretching
C-H (Aliphatic)2970-2870Symmetric and Asymmetric Stretching
C=O (Amide I)1680-1630Stretching
N-H (Amide II)1570-1515Bending
C=C (Aromatic)1600-1450Ring Stretching
C-N (Amine)1340-1250Stretching
C-F1250-1020Stretching

Expected Raman Scattering Bands:

Raman spectroscopy would provide complementary information. Aromatic ring vibrations, particularly the ring breathing modes, are often strong in Raman spectra. The C=O and C-N stretching vibrations would also be observable.

Electronic Absorption and Fluorescence Spectroscopy for Electronic Structure Insights

Electronic spectroscopy, encompassing UV-Vis absorption and fluorescence, provides valuable information about the electronic transitions within a molecule.

Electronic Absorption (UV-Vis) Spectroscopy:

The UV-Vis spectrum of this compound is expected to show absorption bands arising from π → π* transitions of the substituted benzene ring and n → π* transitions associated with the carbonyl group of the amide and the lone pairs of the amino group. The presence of the amino and amide groups as auxochromes would likely cause a bathochromic (red) shift in the absorption maxima compared to unsubstituted benzene.

Fluorescence Spectroscopy:

The fluorescence properties of this compound would depend on its ability to emit light after being electronically excited. The presence of the fluorophore (the aminofluorophenyl group) suggests potential fluorescence. A typical fluorescence study would involve measuring the emission spectrum by exciting the molecule at its absorption maximum (λmax). The resulting spectrum would reveal the wavelength of maximum emission (λem) and the quantum yield, providing insights into the efficiency of the fluorescence process and the nature of the excited state.

Without experimental or computational data, the specific peak positions, intensities, and spectral shapes for this compound remain theoretical. Further research is required to fully characterize the spectroscopic properties of this compound.

Crystallographic Analysis and Solid State Research

X-ray Single Crystal Diffraction for Molecular Geometry and Conformational Analysis

Experimental determination through X-ray diffraction would be necessary to define the precise molecular structure of N-(5-Amino-2-fluorophenyl)-2,2-dimethylpropanamide.

Precision Determination of Bond Lengths, Bond Angles, and Torsion Angles

This analysis would yield definitive values for all covalent bond lengths (e.g., C-C, C-N, C-O, C-F, N-H, C-H), the angles between these bonds, and the torsion angles that define the three-dimensional conformation of the molecule. This data would be presented in a detailed table upon experimental determination.

Elucidation of Supramolecular Interactions and Crystal Packing Architectures

Understanding how individual molecules of this compound assemble in the solid state is crucial. This involves identifying the non-covalent interactions that govern the crystal packing.

Intermolecular Hydrogen Bonding Networks (N-H...O, C-H...O interactions)

The presence of both amino (N-H) and amide (N-H, C=O) functional groups suggests that hydrogen bonding will be a dominant feature in the crystal structure. An X-ray study would identify and characterize the geometry of potential N-H···O, N-H···N, and weaker C-H···O hydrogen bonds, which would dictate the formation of chains, sheets, or more complex three-dimensional networks.

Investigations into Halogen Bonding and Other Non-Covalent Interactions

The fluorine atom introduces the possibility of halogen bonding (C-F···X), where the electropositive crown of the fluorine atom interacts with a nucleophile. A crystallographic study would be required to confirm the presence and significance of such interactions in the solid-state architecture.

Analysis of π-π Stacking Interactions in Aromatic Systems

Further research and publication of the crystal structure of this compound are awaited to provide the specific data for the detailed analysis requested.

Despite a comprehensive search of available scientific literature and patent databases, no specific research was found detailing the crystallographic analysis, polymorphism, pseudopolymorphism, co-crystallization, or salt formation of the chemical compound this compound.

The search yielded information on structurally related compounds, such as N-(4-Fluorophenyl)-2,2-dimethylpropanamide, for which crystallographic data is available. However, this information is not directly applicable to the subject compound. General principles of polymorphism and co-crystallization in fluorinated aromatic amides have been explored in the broader scientific context, but specific studies on this compound are absent from the reviewed sources.

Therefore, the requested article with detailed research findings, data tables, and specific analyses for this compound cannot be generated due to the lack of available scientific data on its solid-state properties.

Computational Chemistry and Theoretical Modeling

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Without specific studies, it is not possible to present data on the electronic structure and reactivity of N-(5-Amino-2-fluorophenyl)-2,2-dimethylpropanamide.

Density Functional Theory (DFT) Applications in Compound Analysis

No published DFT studies on this compound were found. Therefore, specific energetic properties, optimized geometries (bond lengths and angles), or vibrational frequencies cannot be reported.

Molecular Orbital Analysis and Electronic Properties Mapping

An analysis of the Highest Occupied Molecular Orbital (HOMO), Lowest Unoccupied Molecular Orbital (LUMO), and the resulting energy gap, which are crucial for understanding chemical reactivity and electronic transitions, is not available.

Prediction of Electrostatic Potentials and Charge Distribution

Molecular Electrostatic Potential (MEP) maps, which identify electrophilic and nucleophilic sites, and specific atomic charge distributions (e.g., Mulliken or NBO charges) have not been calculated and published for this molecule.

Conformational Analysis and Exploration of Energy Landscapes

A systematic exploration of the potential energy surface to identify stable conformers and the energy barriers between them has not been documented for this compound.

Theoretical Elucidation of Reaction Mechanisms and Transition States

There are no available computational studies that elucidate reaction pathways, identify transition states, and calculate activation energies for reactions involving this compound.

Molecular Dynamics Simulations for Dynamic Behavior and Solvent Effects

Information regarding the dynamic behavior of this compound in various solvents, its flexibility, and interaction with its environment from molecular dynamics simulations is not present in the current body of scientific literature.

Should research on the computational and theoretical aspects of this compound be published in the future, a detailed article as outlined could be generated.

In Silico Studies of Molecular Recognition and Binding Mode Prediction

Computational methods, including molecular docking and molecular dynamics (MD) simulations, have been employed to elucidate the molecular recognition patterns and predict the binding modes of this compound with various biological targets. These in silico studies provide valuable insights into the compound's potential inhibitory activity and the molecular interactions that govern its binding affinity.

One significant computational investigation focused on the potential of this compound, referred to as compound 5 in the study, as an inhibitor of multiple targets associated with SARS-CoV-2. nih.gov The study explored its interactions with the human receptor angiotensin-converting enzyme 2 (ACE2), the receptor-binding domain (RBD) of the SARS-CoV-2 spike protein, the papain-like protease (PLpro), and the RNA-dependent RNA polymerase (RdRp). nih.gov

The stability of the protein-ligand complexes was further validated through molecular dynamics simulations. nih.gov The findings from these computational analyses indicated that this compound exhibited the most favorable binding affinity against all four targets when compared to the other synthesized compounds in the study. nih.gov

The following tables summarize the key findings from the molecular docking studies, including binding affinity, ligand efficiency, binding free energy, and dissociation constants for this compound with the respective viral targets.

Table 1: Molecular Docking Results of this compound

Target ProteinBinding Affinity (kcal/mol)Ligand Efficiency
ACE2-6.1-0.43
RBD-6.3-0.45
PLpro-5.7-0.40
RdRp-6.5-0.46

Table 2: Binding Free Energy and Dissociation Constant of this compound

Target ProteinBinding Free Energy (kcal/mol)Dissociation Constant (Ki) (µM)
ACE2-6.5325.43
RBD-7.218.87
PLpro-6.1244.21
RdRp-7.1110.43

These in silico predictions are foundational for understanding the compound's mechanism of action at a molecular level and for guiding further experimental studies. The favorable binding energies and dissociation constants, particularly against the RBD and RdRp, suggest that this compound may act as a potential inhibitor for these key viral proteins. nih.gov The computational approaches, including Density Functional Theory (DFT) for geometry optimization and electronic structure investigation, along with Natural Bond Orbital (NBO) analysis, provided a comprehensive theoretical framework for assessing the compound's potential. nih.gov

Application As a Versatile Synthetic Intermediate and Scaffold in Complex Molecule Synthesis Research

Role in the Synthesis of Pyrrolopyrimidine-Based Scaffolds

The pyrrolo[2,3-d]pyrimidine framework, also known as 7-deazapurine, is a privileged heterocyclic system due to its structural resemblance to purine (B94841) nucleobases. mdpi.comnih.gov This similarity allows molecules containing this scaffold to interact with a wide array of biological targets, leading to their development as potent therapeutic agents, including anticancer, antiviral, and anti-inflammatory drugs. nih.govnih.gov The synthesis of these complex heterocyclic systems often relies on the strategic use of functionalized aniline (B41778) precursors. Although direct synthesis of pyrrolopyrimidines from N-(5-Amino-2-fluorophenyl)-2,2-dimethylpropanamide is not explicitly detailed in the reviewed literature, its structure is emblematic of the type of precursor essential for such constructions. The amino group provides a key nucleophilic site for annulation reactions to form the pyrimidine (B1678525) ring, while the phenyl ring serves as the foundation upon which the pyrrole (B145914) ring is fused.

The N-aryl-2,2-dimethylpropanamide moiety is a cornerstone in the synthesis of a wide variety of nitrogen-containing heterocycles. mdpi.commdpi.commdpi.com The pivalamide (B147659) (2,2-dimethylpropanamide) group serves as a robust protecting group for the aniline nitrogen, which can direct reactions to other sites on the aromatic ring or be removed under specific conditions to reveal the amine for subsequent cyclization steps. The N-aryl amide linkage is fundamental in the construction of heterocycles such as purines, pyrazoles, thiazoles, and quinazolinones. nih.govnih.govnih.govbeilstein-journals.org For instance, a one-pot synthesis of tri-substituted purines has been reported where N,N-dimethylamides facilitate the annulation process. nih.gov The utility of such precursors is rooted in their ability to undergo various chemical transformations, including cyclocondensation and cross-coupling reactions, to generate complex, fused ring systems that are central to many biologically active compounds. mdpi.comnih.gov

The anilino-pyrimidine and related N-aryl heterocyclic scaffolds are critical pharmacophores in the design of protein kinase inhibitors. ed.ac.uk These drugs function by targeting the ATP-binding site of kinases, which are crucial regulators of cellular processes that become dysregulated in diseases like cancer. ed.ac.ukmdpi.com The structural framework of this compound makes it an ideal starting material for synthesizing such inhibitors. The substituted aniline portion can be elaborated to form quinazoline (B50416) or pyrimidine rings that are known to interact with the hinge region of kinase domains. nih.govnih.gov

Research has led to the development of potent multi-kinase inhibitors, such as BPR1K871, a quinazoline-based compound that dually targets FLT3 and Aurora kinases for the treatment of acute myeloid leukemia (AML) and solid tumors. nih.govnih.gov The design of such molecules often involves the strategic placement of substituents on the N-aryl ring to optimize potency and selectivity. The fluorine atom in this compound can enhance binding affinity and improve metabolic stability, while the amino group serves as a crucial handle for building the core heterocyclic structure. This strategic approach has been successfully applied to develop inhibitors for a range of kinases, including VEGFR2, p38 MAP kinase, and Rho-associated kinases (ROCK). nih.govnih.govresearchgate.net

Table 1: Examples of Kinase Inhibitors Featuring N-Aryl Heterocyclic Scaffolds This table illustrates the types of molecular targets and scaffolds where intermediates like this compound are conceptually valuable.

Kinase Target(s) Heterocyclic Scaffold Therapeutic Area
FLT3 / AURKA Quinazoline Oncology (AML) nih.govnih.gov
VEGFR2 Imidazo[1,2-b]pyridazine Oncology researchgate.net
p38 MAP Kinase Phenyl-pyridyl-thiazole Anti-inflammatory nih.gov
ROCK II 4-Aryl-thiazole-2-amine Cardiovascular, Glaucoma nih.gov

Contributions to the Synthesis of Novel Macrocycles and Oligomers

The application of this compound as a direct precursor in the synthesis of novel macrocycles and oligomers is not extensively documented in the available literature. The synthesis of these larger, complex structures, such as macrocyclic peptides or pyrrole-imidazole polyamides, typically involves specialized solid-phase or solution-phase oligomerization strategies using bifunctional building blocks designed for iterative coupling. nih.govnih.gov While the functionalities present in this compound could theoretically be adapted for its inclusion as a linker or a peripheral moiety in an oligomeric structure, its primary utility remains in the domain of small-molecule heterocyclic synthesis.

Precursor for Research into Advanced Functional Materials and Specialty Chemicals

This compound is available commercially as a research chemical, indicating its use in exploratory organic synthesis. scbt.commatrixscientific.com However, its specific role as a precursor for advanced functional materials or specialty chemicals is not well-defined in published research. The development of functional materials often requires monomers with specific electronic, optical, or self-assembly properties that can be polymerized or incorporated into larger systems. While the fluorinated aromatic structure of this compound could be of interest for creating materials with tailored properties, such as liquid crystals or organic electronics, its application in this area remains a subject for future investigation.

Design and Synthesis of Derivatives for Structure-Activity Relationship (SAR) Studies

Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry, providing critical insights into how molecular structure affects biological activity. mdpi.com this compound represents an excellent scaffold for conducting systematic SAR studies. Its multiple functionalization points allow for the methodical synthesis of a library of derivatives to probe interactions with a biological target.

Key modification sites include:

The Amino Group: This primary amine can be acylated, alkylated, or used as a nucleophile to introduce a wide variety of substituents. This is often the key step in building the core of a drug molecule, as seen in the synthesis of kinase inhibitors. nih.govnih.gov

The Aromatic Ring: The phenyl ring can be further substituted to explore how electronic effects and steric bulk influence activity. The existing fluorine atom already modifies the ring's properties and can be a crucial interaction point.

The Pivaloyl Group: The 2,2-dimethylpropanamide group can be replaced with other amides or functional groups to investigate the impact of the N-acyl substituent on potency, selectivity, and pharmacokinetic properties. researchgate.net

By systematically altering these positions, chemists can fine-tune a molecule's properties to optimize its efficacy and safety profile. This methodical approach has been successfully used to develop potent antagonists for targets like the TRPV1 receptor and various kinase inhibitors, where subtle changes to the N-aryl scaffold lead to significant differences in biological activity. nih.govresearchgate.netnih.govnih.gov

Advanced Research Methodologies and Techniques in Compound Exploration

Automation and High-Throughput Synthesis Platforms for Library Generation

The synthesis of diverse chemical libraries is a cornerstone of drug discovery and materials science. Automation and high-throughput synthesis platforms have revolutionized this process, enabling the rapid generation of numerous derivatives of a lead compound like N-(5-Amino-2-fluorophenyl)-2,2-dimethylpropanamide. These platforms utilize robotic systems to perform repetitive synthetic steps, allowing for the creation of large arrays of structurally related molecules with minimal manual intervention. nih.gov

One of the key technologies in this area is automated parallel synthesis, where multiple reactions are carried out simultaneously in well-plate formats. brs.be For instance, a library of analogs of this compound could be generated by reacting a common precursor with a diverse set of reagents. Automated liquid handlers would dispense the necessary reactants and solvents into the wells of a microplate, followed by automated heating, cooling, and purification steps.

Continuous flow chemistry is another powerful technique that is amenable to automation. nih.gov In a flow synthesis setup, reactants are continuously pumped through a network of tubes and reactors, where they mix and react. This approach offers precise control over reaction parameters such as temperature, pressure, and reaction time, leading to higher yields and purity. nih.gov The integration of stopped-flow reactors into high-throughput continuous platforms allows for the synthesis of combinatorial libraries with at-line reaction analysis, significantly accelerating the optimization process. nih.gov

The data generated from these high-throughput experiments can be used to train machine learning algorithms to predict the outcomes of future reactions, further accelerating the discovery of compounds with desired properties. nih.gov The combination of automated synthesis with artificial intelligence is creating new possibilities for exploring vast chemical spaces. synplechem.comenamine.net

Table 1: Illustrative example of a high-throughput synthesis plan for derivatives of this compound.
PrecursorReagentReaction TypeAutomation Platform
5-Amino-2-fluorophenyl pivalamide (B147659)Aryl halideBuchwald-Hartwig aminationRobotic liquid handler
5-Nitro-2-fluorophenyl pivalamideReducing agentNitro reductionFlow reactor
N-(5-Bromo-2-fluorophenyl)-2,2-dimethylpropanamideAmineBuchwald-Hartwig aminationRobotic liquid handler

Chemoinformatics and Data Mining for Structure-Property Relationship Analysis

Chemoinformatics and data mining are indispensable tools for analyzing the vast datasets generated in chemical research and for establishing structure-property relationships. liverpool.ac.uk For a compound like this compound, these computational techniques can predict its physicochemical properties, biological activity, and potential toxicity based on its molecular structure.

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are at the heart of chemoinformatics. mdpi.comnih.gov These models use statistical methods to correlate molecular descriptors (numerical representations of a molecule's structure) with experimental data. For example, a QSAR model could be developed to predict the inhibitory activity of a series of this compound analogs against a particular biological target. nih.gov

The process of building a QSAR model involves several steps:

Data Collection: A dataset of compounds with known activities is compiled.

Descriptor Calculation: A wide range of molecular descriptors, such as electronic, steric, and topological properties, are calculated for each compound.

Model Building: Statistical methods like multiple linear regression, partial least squares, or machine learning algorithms are used to build a mathematical model that relates the descriptors to the activity. nih.gov

Model Validation: The predictive power of the model is assessed using various statistical techniques.

These models can then be used to screen virtual libraries of compounds and prioritize candidates for synthesis and experimental testing, thereby saving time and resources. malariaworld.org The insights gained from structure-property relationship analysis can also guide the design of new molecules with improved properties. nih.govpolyu.edu.hk

Table 2: Example of molecular descriptors used in QSAR studies of aromatic amines.
DescriptorDescriptionRelevance
LogPOctanol-water partition coefficientLipophilicity and membrane permeability
HOMO/LUMO energyHighest Occupied/Lowest Unoccupied Molecular Orbital energyReactivity and electronic properties
Molecular weightMass of the moleculeSize and bioavailability
pKaAcid dissociation constantIonization state and solubility

Integration of Green Chemistry Principles in Synthetic Route Design

The principles of green chemistry are increasingly being integrated into the design of synthetic routes for chemical compounds, including this compound, to minimize their environmental impact. mdpi.comworldpharmatoday.com This involves the use of renewable feedstocks, the reduction of waste, and the avoidance of hazardous substances. acs.org

Key green chemistry strategies applicable to the synthesis of aromatic amides include:

Use of Greener Solvents: Replacing traditional volatile organic solvents with more environmentally benign alternatives like water, ethanol, or supercritical fluids. mdpi.com

Catalysis: Employing catalysts to increase reaction efficiency and reduce the need for stoichiometric reagents. sciepub.com Biocatalysis, which uses enzymes to carry out chemical transformations, is a particularly green approach as it often proceeds under mild conditions and with high selectivity. nih.gov

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product, thus minimizing waste. worldpharmatoday.com

Energy Efficiency: Utilizing energy-efficient heating methods like microwave irradiation, which can significantly reduce reaction times and energy consumption. mdpi.com

Renewable Feedstocks: Exploring the use of starting materials derived from renewable resources. acs.org

For the synthesis of this compound, a greener approach might involve the direct amidation of 2-fluoro-5-nitroaniline (B1294389) with pivalic acid using a reusable catalyst, followed by a catalytic reduction of the nitro group. This would avoid the use of hazardous reagents like thionyl chloride, which is often used to activate the carboxylic acid.

Table 3: Comparison of traditional vs. green synthetic approaches for amide bond formation.
ParameterTraditional Method (e.g., using SOCl₂)Green Method (e.g., catalytic amidation)
ReagentsStoichiometric, often hazardousCatalytic, often recyclable
SolventsChlorinated solventsGreener solvents or solvent-free
ByproductsSignificant, often toxicMinimal
Energy ConsumptionHighLower, e.g., microwave-assisted

Development of Advanced Analytical Methods for Quality Control and Characterization

The development of advanced analytical methods is crucial for ensuring the quality control and thorough characterization of chemical compounds like this compound. These methods are used to confirm the identity and purity of the synthesized compound and to elucidate its structure.

A variety of chromatographic and spectroscopic techniques are employed for this purpose:

High-Performance Liquid Chromatography (HPLC): HPLC is a powerful technique for separating, identifying, and quantifying the components of a mixture. It is widely used to assess the purity of synthesized compounds and to monitor the progress of reactions.

Gas Chromatography (GC): GC is another separation technique that is particularly useful for volatile compounds. It can be used to analyze the starting materials and to detect any volatile impurities in the final product. researchgate.net

Mass Spectrometry (MS): MS provides information about the molecular weight and structure of a compound by measuring the mass-to-charge ratio of its ions. It is often coupled with HPLC or GC for enhanced analytical power.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is one of the most powerful tools for structure elucidation. ¹H, ¹³C, and ¹⁹F NMR spectroscopy can provide detailed information about the connectivity of atoms in a molecule, allowing for unambiguous structure determination. For fluorinated compounds like this compound, ¹⁹F NMR is particularly valuable. rsc.org

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule by measuring its absorption of infrared radiation.

These analytical techniques are not only used for routine quality control but are also essential for in-depth research, such as studying the kinetics of a reaction or identifying the byproducts of a synthetic process.

Table 4: Key analytical techniques for the characterization of this compound.
TechniqueInformation Obtained
HPLCPurity, quantification
GC-MSIdentification of volatile components, molecular weight
¹H, ¹³C, ¹⁹F NMRDetailed structural information
IR SpectroscopyPresence of functional groups (e.g., amide, amine)

Conclusion and Future Research Perspectives for N 5 Amino 2 Fluorophenyl 2,2 Dimethylpropanamide

Summary of Current Academic Understanding and Knowledge Gaps

N-(5-Amino-2-fluorophenyl)-2,2-dimethylpropanamide is a fluorinated aromatic amide whose academic footprint is primarily visible through its commercial availability as a chemical intermediate. The existing scientific literature does not feature extensive studies dedicated specifically to this compound. Its chemical structure, featuring a fluorinated aniline (B41778) core with a pivaloyl protecting group, suggests its utility as a building block in organic synthesis.

A significant knowledge gap exists regarding the specific reactivity, and physicochemical properties of this compound. There is a lack of published data on its detailed spectroscopic characterization, single-crystal X-ray structure, and its performance in various chemical transformations. Furthermore, its potential biological activities or applications in material science remain largely unexplored in academic literature. While it is listed in the catalogs of several chemical suppliers, indicating its use in research and development, the specific synthetic routes it enables and the properties of the resulting compounds are not well-documented in peer-reviewed journals.

Identification of Unexplored Research Avenues and Challenges

The limited publicly available research on this compound presents numerous opportunities for future investigation. Key unexplored research avenues include:

Medicinal Chemistry: The fluorophenylamine motif is a common scaffold in many bioactive molecules and pharmaceuticals. A crucial area of research would be to utilize this compound as a precursor for the synthesis of novel drug candidates. The unique substitution pattern could lead to compounds with interesting pharmacological profiles.

Agrochemicals: Similar to medicinal chemistry, the development of new pesticides and herbicides often involves the incorporation of fluorinated aromatic compounds. Investigating the derivatization of this compound could yield novel agrochemicals.

Material Science: The introduction of fluorine into organic molecules can significantly alter their electronic and physical properties. Research into the synthesis of polymers, dyes, or other functional materials derived from this compound could reveal novel materials with enhanced thermal stability, altered optical properties, or specific liquid crystalline behaviors.

Mechanistic Studies: A detailed investigation into the reactivity of the compound, including the influence of the fluorine and pivaloyl groups on the regioselectivity of further aromatic substitutions, would be of fundamental interest to organic chemists.

A primary challenge in pursuing these research avenues is the current lack of foundational data. Without a thorough understanding of the compound's stability, reactivity, and toxicological profile, its application in more complex synthetic campaigns is hindered. Overcoming this challenge will require initial dedicated studies on the fundamental chemical and physical properties of this compound itself.

Potential for Future Developments in Organic Synthesis, Material Science, and Methodological Innovation

The future development of this compound is intrinsically linked to its potential as a versatile building block.

In organic synthesis , this compound could be a key intermediate for the construction of complex heterocyclic systems. The amino group can be a handle for cyclization reactions, while the fluorine atom can be used to tune the electronic properties of the resulting heterocycles. Methodological innovation could focus on developing novel, efficient deprotection strategies for the pivaloyl group in the presence of other sensitive functionalities that might be introduced in its derivatives.

In material science , the incorporation of the 2-fluoro-5-aminophenyl moiety into polymer backbones or as a side chain could lead to materials with tailored properties. For instance, the polarity and hydrogen bonding capabilities of the amino group, combined with the electronic effects of fluorine, could be exploited in the design of advanced polymers for applications in electronics or as high-performance films and coatings.

Furthermore, the development of new synthetic methodologies could be spurred by the unique reactivity of this compound. For example, catalytic C-H activation reactions on the aromatic ring, directed by the amide group, could provide a direct and atom-economical way to further functionalize the molecule, opening up new pathways to a diverse range of derivatives.

Q & A

Q. What are the optimal synthetic routes and reaction conditions for N-(5-Amino-2-fluorophenyl)-2,2-dimethylpropanamide?

  • Methodology : Synthesis typically involves multi-step reactions. A common approach includes coupling 2,2-dimethylpropanoyl chloride with 5-amino-2-fluorophenylamine under basic conditions (e.g., potassium carbonate in dichloromethane or heptane). Temperature control (0–25°C) is critical to minimize side reactions like over-acylation or decomposition .
  • Key Parameters :
  • Solvents: Dichloromethane (polar aprotic) or heptane (non-polar) for controlled reactivity.
  • Catalysts/Bases: K₂CO₃ or triethylamine to neutralize HCl byproducts.
  • Yield Optimization: Reaction times of 4–12 hours with inert atmosphere (N₂/Ar) to prevent oxidation of the amine group.

Q. How can impurities be minimized during purification of this compound?

  • Methodology : Post-synthesis purification employs column chromatography (e.g., silica gel with ethyl acetate/hexane gradients) or recrystallization from ethanol/water mixtures. TLC (Rf ~0.2–0.4 in ethyl acetate/hexane) monitors purity .
  • Critical Steps :
  • Pre-purification filtration to remove unreacted starting materials.
  • Use of triethylamine as an additive to reduce tailing caused by polar impurities.

Q. What analytical techniques are recommended for structural confirmation?

  • Methodology :
  • NMR Spectroscopy : ¹H/¹³C NMR (DMSO-d₆ or CDCl₃) to confirm amide linkage (δ ~8–10 ppm for NH) and aromatic substitution patterns .
  • HRMS : High-resolution mass spectrometry (EI/ESI) to verify molecular weight (e.g., calculated vs. observed m/z within ±0.0004 Da) .
  • X-ray Crystallography : For crystalline derivatives, hydrogen-bonding interactions (C–H···O) stabilize the lattice and validate stereoelectronic effects .

Advanced Research Questions

Q. How do electronic effects of the 2-fluoro substituent influence reactivity in electrophilic substitution reactions?

  • Methodology : The fluorine atom’s electron-withdrawing nature directs electrophiles (e.g., nitration, halogenation) to the para position relative to the amino group. Computational studies (DFT calculations) using Gaussian09 with B3LYP/6-31G* basis sets predict charge distribution and transition-state stabilization .
  • Experimental Validation :
  • Compare reaction rates with non-fluorinated analogs (e.g., N-(5-aminophenyl)-2,2-dimethylpropanamide) using kinetic assays.
  • Monitor regioselectivity via LC-MS or ¹⁹F NMR .

Q. What strategies resolve contradictions in biological activity data across cell-line studies?

  • Methodology :
  • Dose-Response Profiling : Test compound efficacy in multiple cell lines (e.g., HCT-116, MCF-7) with IC₅₀ calculations using nonlinear regression (GraphPad Prism).
  • Mechanistic Studies :
  • Flow cytometry to assess mitotic arrest (Eg5 inhibition) .
  • siRNA knockdown of target proteins to confirm on-target effects.
  • Meta-Analysis : Cross-reference data with structurally similar compounds (e.g., litronesib derivatives) to identify SAR trends .

Q. How can computational modeling enhance the design of this compound derivatives for antitumor applications?

  • Methodology :
  • Molecular Docking (AutoDock Vina) : Screen derivatives against Eg5 kinesin (PDB: 1Q0B) to prioritize candidates with improved binding affinity.
  • MD Simulations (GROMACS) : Assess stability of ligand-protein complexes over 100 ns trajectories.
  • ADMET Prediction (SwissADME) : Optimize logP (<3), topological polar surface area (60–90 Ų), and CYP450 inhibition profiles .

Q. What experimental approaches validate unexpected byproducts in substitution reactions?

  • Methodology :
  • Isolation and Characterization : Use preparative HPLC to isolate byproducts, followed by HRMS/NMR to identify structures (e.g., nitro derivatives from over-oxidation).
  • Mechanistic Probes :
  • Isotopic labeling (¹⁵N-amine) to track reaction pathways.
  • Trapping experiments with TEMPO to detect radical intermediates .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.